(2E)-Octadecenal
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Overview
Description
. It is characterized by a long hydrocarbon chain with a double bond at the second carbon position and an aldehyde group at the terminal carbon. This compound is commonly found in nature and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2E)-Octadecenal can be synthesized through several methods. One common synthetic route involves the oxidation of 2-octadecen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method involves the hydroformylation of 1-octadecene followed by oxidation to yield this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of olefins, followed by oxidation. This method is preferred due to its efficiency and scalability. The reaction conditions typically involve high pressure and temperature, along with the use of catalysts such as rhodium complexes.
Chemical Reactions Analysis
Types of Reactions
(2E)-Octadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-octadecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 2-octadecen-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can undergo nucleophilic addition reactions with reagents like Grignard reagents to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: 2-Octadecanoic acid.
Reduction: 2-Octadecen-1-ol.
Substitution: Secondary alcohols and other derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-Octadecenal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-Octadecenal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing various physiological processes. For example, as a pheromone, it binds to specific receptors in insects, triggering behavioral responses . In other contexts, it may interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
(2E)-Octadecenal can be compared with other similar fatty aldehydes and unsaturated aldehydes:
2-Decenal: A shorter-chain unsaturated aldehyde with similar chemical properties but different biological activities.
2-Hexadecenal: Another long-chain unsaturated aldehyde with similar applications in chemistry and biology.
Octadecanal: The saturated analog of this compound, lacking the double bond, which affects its reactivity and biological properties.
This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological functions. Its long hydrocarbon chain and the presence of a double bond make it a versatile compound in various applications.
Properties
CAS No. |
51534-37-3 |
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Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
octadec-2-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h16-18H,2-15H2,1H3 |
InChI Key |
AHQSSWHOKBCJFA-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C=O |
SMILES |
CCCCCCCCCCCCCCCC=CC=O |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC=O |
51534-37-3 | |
Synonyms |
Koiganal I; trans-2-Octadecenal; (E)-2-Octadecenal; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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